molecular formula C15H13F3N4OS2 B2669565 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide CAS No. 1396854-38-8

2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide

Cat. No. B2669565
CAS RN: 1396854-38-8
M. Wt: 386.41
InChI Key: DEKBEJNWGWMPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13F3N4OS2 and its molecular weight is 386.41. The purity is usually 95%.
BenchChem offers high-quality 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide, also known as N-(5-methyl-1,3-thiazol-2-yl)-2-{methyl[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino}acetamide:

Antioxidant Activity

This compound has shown significant potential as an antioxidant. Its structure allows it to scavenge free radicals effectively, which can help in reducing oxidative stress in biological systems. This property is particularly valuable in the development of treatments for diseases where oxidative stress plays a critical role, such as neurodegenerative diseases and certain types of cancer .

Anti-Tyrosinase Activity

The compound exhibits potent anti-tyrosinase activity, making it a promising candidate for applications in dermatology and cosmetics. Tyrosinase is an enzyme crucial for melanin production, and its inhibition can help in treating hyperpigmentation disorders and in developing skin-whitening products .

Antimicrobial Properties

Research indicates that this compound has antimicrobial properties, which can be leveraged in developing new antibiotics or antiseptics. Its ability to disrupt microbial cell walls and inhibit essential enzymes makes it effective against a range of bacterial and fungal pathogens .

Anti-Inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various in vitro and in vivo studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation, which is beneficial in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Cancer Therapeutics

Due to its ability to induce apoptosis in cancer cells, this compound is being explored for its potential in cancer therapy. It can interfere with cell signaling pathways that are crucial for cancer cell survival and proliferation, making it a candidate for developing new chemotherapeutic agents .

properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4OS2/c1-8-6-19-13(24-8)20-11(23)7-22(2)14-21-12-9(15(16,17)18)4-3-5-10(12)25-14/h3-6H,7H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKBEJNWGWMPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide

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